molecular formula C15H16N2O5S B2443111 (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2035018-66-5

(E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2443111
CAS No.: 2035018-66-5
M. Wt: 336.36
InChI Key: WVFQYBCBSCCTGN-VQHVLOKHSA-N
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Description

(E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic organic compound that belongs to the class of oxazolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Styrylsulfonyl Group: The styrylsulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the Oxazolidine-2,4-dione Ring: This can be achieved through cyclization reactions involving appropriate precursors and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of biological pathways.

    Medicine: Possible applications in drug discovery and development, particularly for its biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinediones: Other compounds in this class may include trimethadione and paramethadione, which are known for their anticonvulsant properties.

    Styrylsulfonyl Derivatives: Compounds with similar structural motifs may include various sulfonyl-containing drugs or intermediates.

Uniqueness

(E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c18-14-11-22-15(19)17(14)13-6-8-16(10-13)23(20,21)9-7-12-4-2-1-3-5-12/h1-5,7,9,13H,6,8,10-11H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFQYBCBSCCTGN-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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